2-chloro-N-[2-(dimethylamino)-5-(piperidine-1-sulfonyl)phenyl]acetamide
Description
2-Chloro-N-[2-(dimethylamino)-5-(piperidine-1-sulfonyl)phenyl]acetamide (CAS 1000930-36-8) is a chloroacetamide derivative characterized by a dimethylamino group at the 2-position and a piperidine sulfonyl moiety at the 5-position of the phenyl ring (Fig. 1). Its molecular formula is C₁₂H₁₈ClN₃O₃S, with a molecular weight of 319.81 g/mol . Its unique substituents—dimethylamino, piperidine sulfonyl, and chloroacetamide—distinguish it from simpler chloroacetamide-based pesticides (e.g., propachlor, alachlor) and may influence solubility, receptor binding, or metabolic stability.
Properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-5-piperidin-1-ylsulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3S/c1-18(2)14-7-6-12(10-13(14)17-15(20)11-16)23(21,22)19-8-4-3-5-9-19/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETOYNXZJCUAHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(dimethylamino)-5-(piperidine-1-sulfonyl)phenyl]acetamide typically involves the reaction of 2-chloroacetamide with a substituted aniline derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide or acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(dimethylamino)-5-(piperidine-1-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-chloro-N-[2-(dimethylamino)-5-(piperidine-1-sulfonyl)phenyl]acetamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(dimethylamino)-5-(piperidine-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Amino/Sulfonyl Groups
The closest structural analogs are derivatives with variations in the amino or sulfonyl substituents:
- 2-Chloro-N-[2-(diethylamino)-5-(morpholine-4-sulfonyl)phenyl]acetamide (): Replaces dimethylamino with diethylamino and piperidine sulfonyl with morpholine sulfonyl. Morpholine’s oxygen atom introduces stronger hydrogen-bonding capacity versus piperidine’s NH group, possibly altering solubility or target interactions .
Chloroacetamide-Based Pesticides
Several agrochemicals share the chloroacetamide core but differ in aromatic substituents ():
- Propachlor (CAS 1918-16-7):
- Alachlor (CAS 15972-60-8):
Key Structural Differences:
The target compound’s piperidine sulfonyl and dimethylamino groups likely enhance polarity compared to alachlor or propachlor, reducing volatility and improving water solubility. However, its larger size may limit membrane permeability compared to smaller herbicides.
Pyrazole and Benzamide Derivatives
- N-Pyrazole Acetamides (): Example: 2-Chloro-N-(3-cyano-1-(2,6-dichlorophenyl)-1H-pyrazol-5-yl)acetamide. Pyrazole ring introduces rigidity and electron-withdrawing groups (cyano, chloro), enhancing insecticidal activity (e.g., Fipronil derivatives) .
- Benzamide Derivatives ():
Functional Implications:
- The target compound lacks the pyrazole or heteroaromatic systems seen in insecticides, indicating distinct mechanisms.
- Its sulfonyl group may facilitate interactions with sulfonamide-binding proteins, a feature absent in simpler chloroacetamides.
Research Implications and Hypotheses
While direct biological data for the target compound are unavailable, structural comparisons suggest:
Medicinal Chemistry Potential: The piperidine sulfonyl group is common in protease inhibitors or receptor antagonists, hinting at therapeutic applications .
Environmental Behavior : Higher polarity compared to alachlor may reduce soil adsorption but increase aquatic mobility.
Biological Activity
2-Chloro-N-[2-(dimethylamino)-5-(piperidine-1-sulfonyl)phenyl]acetamide, also known by its CAS number 923805-28-1, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₂₂ClN₃O₃S
- Molecular Weight : 359.87 g/mol
- CAS Number : 923805-28-1
The compound is believed to interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : It may act as an antagonist or modulator of certain GPCRs, influencing pathways related to neurotransmission and hormonal regulation.
- Enzymatic Inhibition : Preliminary studies indicate that it could inhibit specific enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Line Studies : In vitro tests on various cancer cell lines showed that the compound induces apoptosis and inhibits cell proliferation.
- Mechanistic Insights : The compound's ability to modulate signaling pathways associated with cell survival and apoptosis has been documented, suggesting its potential as a chemotherapeutic agent.
Neuropharmacological Effects
The compound's structure suggests possible neuropharmacological activity:
- Anxiolytic and Antidepressant Potential : Similar compounds have shown promise in treating anxiety and depression by modulating neurotransmitter levels in the brain.
- Behavioral Studies : Animal models have demonstrated that administration of the compound can lead to reduced anxiety-like behaviors.
Case Studies
-
Study on Anticancer Efficacy :
- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
- Methodology : Various concentrations were tested against breast and lung cancer cell lines.
- Results : Significant inhibition of cell growth was observed at higher concentrations with IC50 values indicating potent activity.
-
Neuropharmacological Assessment :
- Objective : To assess the anxiolytic effects in rodent models.
- Methodology : Behavioral tests (e.g., elevated plus maze) were conducted after administration of the compound.
- Results : Treated rodents exhibited increased time spent in open arms, indicating reduced anxiety levels compared to controls.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂ClN₃O₃S |
| Molecular Weight | 359.87 g/mol |
| CAS Number | 923805-28-1 |
| Anticancer Activity (IC50) | Varies by cell line (e.g., <10 µM) |
| Neuropharmacological Effects | Anxiolytic-like behavior observed |
Q & A
What are the common synthetic routes for preparing 2-chloro-N-[2-(dimethylamino)-5-(piperidine-1-sulfonyl)phenyl]acetamide, and what key reaction conditions are involved?
Level: Basic
Answer:
The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:
- Sulfonylation: Introducing the piperidine-sulfonyl group via reaction of a chlorosulfonyl intermediate with piperidine under anhydrous conditions, often using solvents like dichloromethane or DMF .
- Acetamide Formation: Coupling 2-chloroacetyl chloride with the amine-substituted phenyl intermediate. Reactions are performed in basic media (e.g., triethylamine) to neutralize HCl byproducts .
- Dimethylamino Substitution: Achieved via nucleophilic aromatic substitution or palladium-catalyzed coupling, requiring controlled temperatures (60–80°C) and inert atmospheres .
Critical Conditions: Monitor reaction progress via TLC, and purify intermediates using column chromatography with silica gel and ethyl acetate/hexane gradients .
How can researchers characterize the structural integrity and purity of this compound using spectroscopic methods?
Level: Basic
Answer:
- NMR Spectroscopy:
- 1H NMR: Confirm the presence of dimethylamino protons (δ 2.8–3.2 ppm), piperidine-sulfonyl protons (δ 1.4–1.8 ppm), and acetamide NH (δ 8.5–9.0 ppm) .
- 13C NMR: Identify carbonyl carbons (δ 165–170 ppm) and sulfonyl-linked carbons (δ 50–55 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (m/z 320.74 for C14H16ClF3N2O) and fragments consistent with sulfonyl and chloroacetamide cleavage .
- HPLC: Assess purity (>95%) using a C18 column and UV detection at 254 nm, with acetonitrile/water mobile phases .
What in vitro assays are recommended for initial evaluation of the compound’s biological activity?
Level: Basic
Answer:
- Receptor Binding Assays: Screen for affinity toward neurotransmitter receptors (e.g., serotonin or dopamine receptors) using radiolabeled ligands in transfected HEK293 cells .
- Enzyme Inhibition: Test inhibitory effects on acetylcholinesterase or kinases via fluorometric or colorimetric assays (e.g., Ellman’s reagent for cholinesterase) .
- Cytotoxicity Screening: Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values, comparing against structurally similar analogs .
How can structure-activity relationship (SAR) studies assess the impact of the piperidine-sulfonyl group versus other heterocyclic substitutions?
Level: Advanced
Answer:
- Comparative Synthesis: Prepare analogs with pyrrolidine, morpholine, or azepane substitutions. Maintain consistent reaction conditions to isolate structural effects .
- Biological Profiling: Compare binding affinities (e.g., Ki values) across analogs in receptor assays. For example, piperidine-sulfonyl may enhance hydrophobic interactions vs. pyrrolidine’s conformational flexibility .
- Computational Docking: Use Schrödinger Suite or AutoDock to model interactions between substituents and target binding pockets, correlating with experimental data .
What methodologies resolve contradictions between in vitro binding affinity and in vivo efficacy?
Level: Advanced
Answer:
- Pharmacokinetic Profiling: Measure bioavailability, half-life, and blood-brain barrier penetration in rodent models. Poor in vivo efficacy may stem from rapid metabolism, addressed via pro-drug strategies .
- Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites. For example, sulfonyl group oxidation could reduce target engagement .
- Dose-Response Refinement: Adjust dosing regimens in animal models to align with in vitro IC50 values, accounting for plasma protein binding .
What computational approaches predict interactions with biological targets like neurotransmitter receptors?
Level: Advanced
Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., 5-HT2A) over 100 ns trajectories to assess stability of hydrogen bonds with the sulfonyl and acetamide groups .
- Free Energy Perturbation (FEP): Calculate binding free energy differences between piperidine and other heterocycles to guide SAR .
- QSAR Modeling: Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .
How can reaction conditions be optimized to improve the yield of the sulfonylation step?
Level: Advanced
Answer:
- Solvent Screening: Test aprotic solvents (DMF, acetonitrile) vs. chlorinated solvents (DCM) to enhance sulfonyl chloride reactivity. DMF may improve solubility but risk side reactions .
- Catalyst Addition: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation, reducing reaction time from 24h to 6h .
- Temperature Gradients: Perform reactions at 0°C initially to control exothermicity, then gradually warm to room temperature .
What strategies mitigate toxicity concerns observed in related chloroacetamide derivatives?
Level: Advanced
Answer:
- Reactive Metabolite Screening: Incubate the compound with liver microsomes to identify glutathione adducts, indicating potential hepatotoxicity. Modify the chloroacetamide moiety to reduce electrophilicity .
- In Vivo Toxicology: Conduct 14-day rodent studies to monitor organ histopathology. If nephrotoxicity arises, introduce hydrophilic groups (e.g., hydroxyl) to enhance excretion .
- Selectivity Profiling: Compare IC50 values between target receptors and off-target kinases (e.g., hERG) to prioritize derivatives with >10-fold selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
